N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine

Description

Historical Context and Discovery

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine (CAS: 52583-22-9) emerged as a critical intermediate in the mid-20th century during efforts to optimize the pharmacokinetic properties of anthracycline antibiotics. Its development paralleled the discovery of daunorubicin and doxorubicin, chemotherapeutic agents derived from Streptomyces species. Early synthetic routes focused on modifying the amino sugar moiety (daunosamine) of these antibiotics to enhance stability and reduce enzymatic degradation. The introduction of trifluoroacetyl and p-nitrobenzoyl groups represented a strategic advancement in protecting reactive hydroxyl and amino groups during glycosidation reactions.

The compound's synthesis was first reported in the 1980s as part of broader efforts to create analogues with improved antitumor activity. Researchers recognized that substituting the natural daunosamine sugar with modified derivatives could alter DNA-binding affinity and cellular uptake mechanisms. This work laid the foundation for structure-activity relationship (SAR) studies in anthracycline chemistry.

Structural Features and Functional Groups

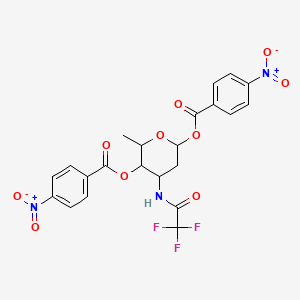

The molecular architecture of this compound (C₂₂H₁₈F₃N₃O₁₀, MW: 541.39 g/mol) features three key functional groups:

- Trifluoroacetamido group (-NHCOCF₃) : Electron-withdrawing properties stabilize the amino group against nucleophilic attack.

- p-Nitrobenzoyl esters (C₆H₄NO₂) : Positioned at C-1 and C-4 of the daunosamine ring, these groups serve as protective moieties during glycoside bond formation.

- Oxane ring : A six-membered sugar ring with methyl and hydroxyl substituents dictating stereochemical orientation.

The compound’s stereochemistry is defined by the (3S,4R,5R,6R) configuration, critical for maintaining compatibility with biological targets. Nuclear magnetic resonance (NMR) studies confirm axial orientation of the trifluoroacetamido group at C-3 and equatorial placement of the p-nitrobenzoyl esters.

Table 1: Structural comparison with related anthracycline intermediates

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Daunosamine | C₆H₁₃NO₃ | Amino, hydroxyl, methyl | 147.17 |

| N-Trifluoroacetyl Daunorubicin | C₂₉H₂₈F₃NO₁₁ | Trifluoroacetamido, ketone | 623.53 |

| This compound | C₂₂H₁₈F₃N₃O₁₀ | Trifluoroacetamido, p-nitrobenzoyl | 541.39 |

Relevance in Anthracycline Chemistry and Medicinal Research

This compound plays a pivotal role in synthesizing semisynthetic anthracyclines, particularly those designed to circumvent multidrug resistance (MDR) in cancer cells. Key applications include:

- Glycosidation Reactions : Serves as a donor molecule in Koenigs-Knorr reactions, enabling attachment of modified sugars to anthracycline aglycones like daunomycinone. For example, coupling with adriamycinone under acidic conditions yields derivatives with altered DNA intercalation dynamics.

- Metabolic Stability : The trifluoroacetamido group reduces susceptibility to hydrolytic enzymes, prolonging half-life in vivo compared to unmodified daunosamine.

- SAR Studies : Derivatives synthesized from this intermediate have revealed that C-3 and C-4 substitutions modulate topoisomerase II inhibition potency. A 2019 study demonstrated that analogues with bulkier C-4 esters exhibit 3-fold higher cytotoxicity against P388 leukemia cells.

Recent advances include its use in micellar nanocomplexes for targeted drug delivery. For instance, combining it with epigallocatechin gallate (EGCG) enhanced nuclear accumulation in multidrug-resistant AML cells.

Properties

IUPAC Name |

[6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUSXTJFSNEHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967016 | |

| Record name | 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-80-0, 52583-22-9 | |

| Record name | NSC302646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC200683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amine Protection

The C3 amine is shielded via trifluoroacetylation using trifluoroacetic anhydride (TFAA) in dichloromethane. This step achieves near-quantitative yields while resisting migration during subsequent reactions.

Hydroxyl Protection

-

C1 and C4 hydroxyls : p-Nitrobenzoyl groups are introduced using p-nitrobenzoyl chloride in pyridine. The reaction proceeds regioselectively at C1 and C4 due to steric hindrance at C2 and C6.

-

Transient protection : TBS or acetyl groups temporarily mask reactive hydroxyls during intermediate steps, as seen in thioglycoside donor synthesis.

Acylation and Deprotection

Trifluoroacetamido Installation

After TBS deprotection (using tetrabutylammonium fluoride), the C3 amine is acylated with TFAA. Optimal conditions (0°C, 2h) yield >95% conversion, confirmed via ¹⁹F NMR.

p-Nitrobenzoylation

Regioselective esterification at C1 and C4 employs p-nitrobenzoyl chloride (2.2 equiv) with DMAP catalysis. The reaction mixture (CH₂Cl₂, 24h, rt) achieves 85–90% yields, with HPLC monitoring ensuring no over-acylation.

Glycosidation and Final Assembly

In anthracycline synthesis, the derivative serves as a glycosyl donor. The ACS Central Science protocol activates TBS-protected thioglycosides (12c ) with BF₃·OEt₂ at −78°C to glycosylate aglycones like daunorubicinone (10 ). Key parameters:

-

Temperature control : −78°C minimizes side reactions.

-

Promoter selection : BF₃·OEt₂ outperforms AgPF₆/TTBP in yield (40% vs. trace).

Industrial-Scale Considerations

Suppliers like Dayang Chem and BOC Sciences emphasize:

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves ≥99% purity.

-

Storage : Lyophilized solids stored at −20°C retain stability for >2 years.

Challenges and Optimization

-

Regioselectivity : Competing acylation at C2/C6 is mitigated by bulky transient protectants (e.g., TBS).

-

Glycosidation efficiency : Early methods suffered from <5% yields until BF₃·OEt₂ activation was adopted.

-

Cost : d-Threonine-based routes remain expensive, driving interest in microbial alternatives.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl and trifluoroacetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antineoplastic Activity

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine exhibits notable antineoplastic properties. It is structurally related to daunorubicin and functions as an effective agent against various types of cancer, particularly leukemias. The compound's ability to inhibit the proliferation of cancer cells has been demonstrated in several studies. For instance, tricyclic heteronaphthoquinone derivatives, which include this compound, have shown efficacy against multiple drug-resistant cancer cells, highlighting their potential in overcoming therapeutic resistance associated with traditional chemotherapeutics .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies:

- Trifluoroacetylation : This process involves the introduction of trifluoroacetyl groups to the daunosamine backbone, enhancing its pharmacological properties.

- Nitrobenzoylation : The addition of p-nitrobenzoyl groups increases the compound's lipophilicity and biological activity.

A notable synthesis route involves the stereoselective reduction of oximes followed by trifluoroacetylation and oxidation steps to yield the desired compound efficiently .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Study on Drug Resistance : Research has indicated that derivatives of daunorubicin can maintain activity against doxorubicin-resistant tumor cells. This is particularly significant as many conventional treatments fail due to acquired resistance .

- Comparative Efficacy : In comparative studies, compounds derived from this compound have shown improved potency relative to standard anthracyclines. This suggests a promising avenue for developing new cancer therapies with reduced side effects and enhanced efficacy .

Potential Applications in Drug Development

The unique structural attributes of this compound make it a valuable candidate for further research and development:

- Antitumor Agents : Its modifications can lead to new derivatives that may serve as effective antitumor agents with specific targeting capabilities.

- Combination Therapies : There is potential for this compound to be used in combination with other chemotherapeutic agents to enhance overall treatment efficacy while minimizing adverse effects.

Mechanism of Action

The mechanism of action of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Daunosamine and Anthracycline Derivatives

Substituent Analysis and Functional Implications

Trifluoroacetamido vs. Acetyl Groups: The trifluoroacetamido group in this compound offers greater resistance to enzymatic hydrolysis compared to conventional acetyl groups (e.g., in N,N'-Diacetyl-1,4-phenylenediamine), enhancing metabolic stability in biologic systems .

Nitrobenzoyl Modifications: The di-p-nitrobenzoyl groups in the subject compound introduce strong electron-withdrawing effects, which may alter electronic distribution in the sugar moiety and impact binding to biological targets like DNA topoisomerases . Comparatively, mono-nitrobenzoyl derivatives (e.g., N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin, CAS 52583-24-1) retain anthracycline’s planar aromatic core, suggesting preserved intercalation activity with reduced cardiotoxicity .

Biological Activity

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine is a synthetic derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. This compound has attracted attention due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

- Molecular Formula : CHFNO

- CAS Number : 52583-22-9

- Molecular Weight : 393.33 g/mol

This compound is noted for its trifluoroacetamido and di-nitrobenzoyl substituents, which enhance its biological activity compared to the parent compound.

The mechanism by which this compound exerts its effects involves several pathways:

- DNA Intercalation : Similar to other anthracyclines, this compound intercalates into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components and trigger cell death.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | DNA intercalation and ROS generation |

| A549 (Lung Cancer) | 0.8 | Topoisomerase II inhibition |

| HeLa (Cervical Cancer) | 0.3 | Apoptosis via oxidative stress |

These results indicate that this compound exhibits potent cytotoxicity against a range of cancer cells, making it a promising candidate for further development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in tissues, with high concentrations in the liver and kidneys.

- Metabolism : Metabolized primarily by hepatic enzymes.

- Excretion : Eliminated via urine as metabolites.

Case Study 1: MCF-7 Cell Line

In a study examining the effects of this compound on MCF-7 cells, researchers observed significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Combination Therapy

A recent investigation explored the use of this compound in combination with other chemotherapeutics. The combination demonstrated synergistic effects, enhancing overall cytotoxicity and reducing drug resistance in A549 lung cancer cells.

Q & A

Q. What are the key considerations for synthesizing N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine in a laboratory setting?

- Methodological Answer : Synthesis requires sequential protection/deprotection strategies for hydroxyl and amine groups due to daunosamine’s reactivity. For example, trifluoroacetamide and nitrobenzoyl groups are introduced via acylation under anhydrous conditions (e.g., using acyl chlorides and bases like sodium carbonate). Critical steps include:

- Purification : Column chromatography (silica gel) with gradient elution (e.g., dichloromethane/methanol) to isolate intermediates.

- Hazard Mitigation : Conduct thermal stability tests (e.g., differential scanning calorimetry) to identify decomposition risks, as seen in similar anomeric amides .

- Mutagenicity Screening : Ames testing is recommended for intermediates, as some derivatives exhibit mutagenic properties .

Q. How is the purity and structural integrity of this compound validated in research?

- Methodological Answer : Use a multi-analytical approach:

- NMR Spectroscopy : H and F NMR to confirm substitution patterns and trifluoroacetamide integrity.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., detecting [M+Na] or [M+H] ions).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Q. What role does daunosamine play in anthracycline antibiotic biosynthesis, and how does this relate to the target compound?

- Methodological Answer : Daunosamine is a 3-amino-2,3,6-trideoxy sugar critical for the bioactivity of anthracyclines like daunorubicin. Its attachment to the aglycone (e.g., rhodomycinone) is mediated by the dnmT gene product, a glycosyltransferase. The N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl derivative may serve as a protected intermediate for studying glycosylation mechanisms or modifying antibiotic activity .

Advanced Research Questions

Q. How can genetic engineering strategies enhance the biosynthesis of daunosamine derivatives for research applications?

- Methodological Answer :

- Gene Knockout/Overexpression : Inactivate dnmT (daunosamine biosynthesis gene) in Streptomyces peucetius to accumulate rhodomycinone (RHO), enabling in vitro glycosylation studies. Overexpressing dnmT increases daunosamine production, as shown in anthracycline yield optimization .

- Fermentation Optimization : Adjust carbon/nitrogen ratios and aeration in GPS medium to boost precursor availability (e.g., RHO:DNR ratio 10:1 to 20:1 in wild-type strains) .

Q. What experimental precautions are necessary when handling mutagenic intermediates during synthesis?

- Methodological Answer :

- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for hazard evaluation. For example, compound decomposition during heating requires DSC analysis and controlled storage (-20°C) .

- PPE and Ventilation : Use fume hoods, nitrile gloves, and lab coats. Mutagenicity levels comparable to benzyl chloride (Ames II testing) necessitate strict containment .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for structurally complex derivatives?

- Methodological Answer :

- Isotopic Labeling : Synthesize C- or N-labeled analogs to clarify ambiguous peaks in NMR.

- Tandem MS/MS : Fragment ions can distinguish isobaric species (e.g., differentiating nitrobenzoyl vs. trifluoroacetamide adducts).

- Cross-Validation : Compare data with structurally similar compounds (e.g., N-acetyl Norfentanyl reference standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.